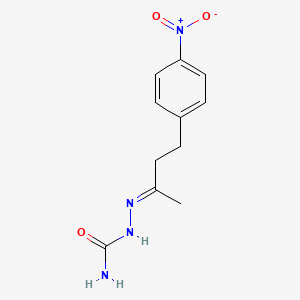
4-(p-Nitrophenyl)-2-butanone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Nitrophenyl)-2-butanone semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their applications in various fields such as agrochemistry, drug discovery, and organic synthesis . The compound this compound is characterized by the presence of a nitrophenyl group attached to a butanone moiety, which is further linked to a semicarbazone group.
Preparation Methods
The synthesis of 4-(p-Nitrophenyl)-2-butanone semicarbazone can be achieved through a one-pot two-step approach. The process involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to yield the semicarbazone . This method allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Chemical Reactions Analysis
4-(p-Nitrophenyl)-2-butanone semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, isocyanates, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isocyanates can yield different substituted semicarbazides, while oxidation reactions can lead to the formation of corresponding nitro compounds.
Scientific Research Applications
4-(p-Nitrophenyl)-2-butanone semicarbazone has several scientific research applications. It is used in the synthesis of various organic compounds and as a building block in drug discovery . In biology, it is utilized in the study of enzyme mechanisms and as a substrate for enzyme assays . Additionally, it is used in the industry for the production of agrochemicals and other specialized chemicals .
Mechanism of Action
The mechanism of action of 4-(p-Nitrophenyl)-2-butanone semicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The molecular pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling pathways . The presence of the nitrophenyl group enhances its reactivity and specificity towards certain targets.
Comparison with Similar Compounds
4-(p-Nitrophenyl)-2-butanone semicarbazone can be compared with other similar compounds, such as 4-(4’-Nitrophenyl)-o-nitrobenzaldehyde semicarbazone and other p-nitrophenyl substituted semicarbazones . These compounds share similar structural features and exhibit comparable biological activities. this compound is unique due to its specific substitution pattern and the presence of the butanone moiety, which can influence its reactivity and interaction with molecular targets .
Properties
CAS No. |
3506-83-0 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[(E)-4-(4-nitrophenyl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H14N4O3/c1-8(13-14-11(12)16)2-3-9-4-6-10(7-5-9)15(17)18/h4-7H,2-3H2,1H3,(H3,12,14,16)/b13-8+ |
InChI Key |
ROYGAIJYLCJHEP-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/CCC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)N)CCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















